molecular formula C13H12BrClN2O2S B604226 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 1246823-78-8

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B604226
CAS No.: 1246823-78-8
M. Wt: 375.67g/mol
InChI Key: BHCDTPSDRFNSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzenesulfonamide core, along with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Addition of a chlorine atom to the benzene ring.

    Methylation: Introduction of a methyl group to the benzene ring.

    Sulfonamidation: Formation of the sulfonamide group by reacting with a suitable sulfonamide precursor.

    Pyridinylmethylation: Attachment of the pyridinylmethyl group to the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the pyridinylmethyl group .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to changes in the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine, chlorine, and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chloro-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group.

    2-bromo-5-chloro-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.

    2-bromo-5-chloro-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.

Uniqueness

The uniqueness of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine lies in the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the pyridinylmethyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

1246823-78-8

Molecular Formula

C13H12BrClN2O2S

Molecular Weight

375.67g/mol

IUPAC Name

2-bromo-5-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrClN2O2S/c1-9-5-11(14)13(6-12(9)15)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3

InChI Key

BHCDTPSDRFNSDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Br

Origin of Product

United States

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